Patent-Disclosed Structural Selectivity Among 8-Cycloalkyl Substituents
US Patent 8,158,617 B2 explicitly enumerates four cycloalkyl variants at the 8-position: 8-cyclopropyl, 8-cyclobutyl, 8-cyclopentyl, and 8-isopropyl (as a branched alkyl comparator). Their inclusion as distinct chemical entities within the same claim set signifies that the patent assignee (Takeda) regards each as a non-obvious, independently patentable compound with differentiated 5-HT2C receptor activation properties [1]. The cyclopentyl ring (C5) occupies an intermediate steric and lipophilic space between the smaller cyclobutyl (C4) and the more flexible cyclohexyl (C6), which is absent from the list, suggesting a defined optimal range for receptor interaction.
| Evidence Dimension | Patent-disclosed structural differentiation |
|---|---|
| Target Compound Data | 8-cyclopentyl (C5 cycloalkyl) |
| Comparator Or Baseline | 8-cyclopropyl (C3), 8-cyclobutyl (C4), 8-isopropyl (branched C3); 8-cyclohexyl not disclosed |
| Quantified Difference | Qualitative: only C3-C5 cycloalkyl groups are claimed; C6 is excluded, implying a steric limit |
| Conditions | US Patent 8,158,617 B2 Markush structure and enumerated compound list |
Why This Matters
Procurement of the 8-cyclopentyl variant is essential for SAR studies exploring the steric tolerance of the 5-HT2C receptor orthosteric site, as it represents the largest ring size explicitly validated by the originator patent.
- [1] Takeda Pharmaceutical Company Limited. Fused heterocyclic compound and use thereof. US Patent 8,158,617 B2, issued April 17, 2012. View Source
